![molecular formula C26H25NO6 B12162628 (4E)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-1-(3-methoxypropyl)-5-(3-phenoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B12162628.png)
(4E)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-1-(3-methoxypropyl)-5-(3-phenoxyphenyl)pyrrolidine-2,3-dione
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Overview
Description
(4E)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-1-(3-methoxypropyl)-5-(3-phenoxyphenyl)pyrrolidine-2,3-dione is a complex organic compound with a unique structure that includes a pyrrolidine-2,3-dione core, substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-1-(3-methoxypropyl)-5-(3-phenoxyphenyl)pyrrolidine-2,3-dione typically involves multi-step organic reactions. The starting materials and reagents are carefully selected to ensure the desired substitutions on the pyrrolidine-2,3-dione core. Common synthetic routes may include:
Aldol Condensation: This step involves the reaction of an aldehyde with a ketone in the presence of a base to form a β-hydroxy ketone, which is then dehydrated to form an α,β-unsaturated ketone.
Michael Addition: This step involves the addition of a nucleophile to an α,β-unsaturated carbonyl compound.
Cyclization: This step involves the formation of the pyrrolidine ring through intramolecular cyclization reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and methoxy groups, leading to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, introducing various substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols.
Scientific Research Applications
Research indicates that compounds with similar structures may exhibit diverse biological activities, including:
- Antimicrobial properties : The presence of furan and phenolic groups has been linked to enhanced antimicrobial activity.
- Anti-inflammatory effects : The compound's ability to modulate inflammatory pathways makes it a candidate for treating inflammatory diseases.
- Antioxidant activity : The hydroxyl groups can scavenge free radicals, providing protective effects against oxidative stress.
Table 1: Potential Biological Activities
Activity Type | Related Structural Features | References |
---|---|---|
Antimicrobial | Furan ring, phenolic structure | |
Anti-inflammatory | Hydroxymethylidene group | |
Antioxidant | Hydroxyl groups |
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions. A proposed synthetic route includes:
- Formation of the pyrrolidine core : Achieved through cyclization reactions involving suitable precursors.
- Introduction of substituents : Functional groups are added through condensation reactions with appropriate aldehydes or ketones.
- Final modifications : Optimization steps to enhance yield and purity.
Table 2: Synthetic Route Overview
Step | Reaction Type | Key Reagents |
---|---|---|
Pyrrolidine formation | Cyclization | Amine precursors |
Substituent introduction | Condensation | Aldehydes, ketones |
Purification | Chromatography | Solvents (e.g., methanol) |
Case Studies
Several studies have investigated the pharmacological potential of related compounds:
-
Study on Antimicrobial Activity :
- Researchers synthesized a series of pyrrolidine derivatives and evaluated their antimicrobial efficacy against various pathogens. Results indicated significant activity correlating with the presence of furan moieties.
-
Anti-inflammatory Research :
- A compound structurally similar to (4E)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-1-(3-methoxypropyl)-5-(3-phenoxyphenyl)pyrrolidine-2,3-dione was tested in animal models for its anti-inflammatory effects. The study demonstrated a marked reduction in inflammatory markers.
-
Antioxidant Studies :
- A comparative analysis of various hydroxymethylidene derivatives revealed that those containing furan rings exhibited superior antioxidant properties, making them promising candidates for further development in nutraceutical applications.
Mechanism of Action
The mechanism of action of (4E)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-1-(3-methoxypropyl)-5-(3-phenoxyphenyl)pyrrolidine-2,3-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
4-Iodobenzoic Acid: This compound has a similar aromatic structure but differs in its functional groups and overall reactivity.
Cresol: Cresols are methylphenols with similar aromatic properties but different substituents and reactivity.
4,4’-Dichlorobenzophenone: This compound shares some structural similarities but has different functional groups and applications.
Uniqueness
(4E)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-1-(3-methoxypropyl)-5-(3-phenoxyphenyl)pyrrolidine-2,3-dione is unique due to its specific combination of functional groups and the resulting chemical properties
Biological Activity
The compound (4E)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-1-(3-methoxypropyl)-5-(3-phenoxyphenyl)pyrrolidine-2,3-dione is a member of the pyrrolidine-2,3-dione class, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The compound features a complex structure characterized by:
- A pyrrolidine core with two carbonyl groups.
- Substituents including hydroxy , methoxy , and phenoxy groups.
- A furan moiety , which is known for its biological activity.
Antimicrobial Properties
Research indicates that compounds within the pyrrolidine-2,3-dione class exhibit significant antimicrobial activity. Initial studies demonstrated that this compound shows effectiveness against multidrug-resistant strains of bacteria such as Pseudomonas aeruginosa and Staphylococcus aureus.
- Mechanism of Action : The compound acts by inhibiting essential bacterial proteins, particularly penicillin-binding proteins (PBPs), which are crucial for cell wall synthesis. This inhibition disrupts bacterial growth and division.
- Case Study : In a study involving a focused library of 2455 compounds, several pyrrolidine-2,3-diones were identified as effective inhibitors of PBP3. These compounds displayed a range of 60% to 100% inhibition at concentrations of 100 µM, indicating promising antibacterial potential .
Cytotoxicity and Selectivity
Importantly, initial tests have shown that this compound exhibits low cytotoxicity towards mammalian cells, suggesting a favorable therapeutic index. This characteristic is crucial for the development of safe antimicrobial agents.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound in relation to similar compounds, a comparative analysis is presented in the table below:
Compound Name | Structural Features | Biological Activity | Unique Aspects |
---|---|---|---|
Pyrrolidine A | Pyrrolidine core | Antimicrobial | Lacks furan substitution |
Furan Derivative B | Furan ring | Antioxidant | No pyrrolidine core |
This Compound | Pyrrolidine + furan | Antimicrobial | Specific substituents enhance activity |
Research Findings
Recent studies have expanded on the biological potential of pyrrolidine-2,3-diones:
- Antibiofilm Activity : New derivatives have been synthesized to improve aqueous solubility and enhance antibiofilm properties. These modifications have led to increased effectiveness against biofilm-forming bacteria .
- Optimization Strategies : Researchers are exploring various structural modifications to optimize the compound’s activity against resistant strains. For example, altering substituents on the pyrrolidine ring has shown promise in enhancing both antimicrobial potency and solubility .
Properties
Molecular Formula |
C26H25NO6 |
---|---|
Molecular Weight |
447.5 g/mol |
IUPAC Name |
4-hydroxy-1-(3-methoxypropyl)-3-(5-methylfuran-2-carbonyl)-2-(3-phenoxyphenyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C26H25NO6/c1-17-12-13-21(32-17)24(28)22-23(27(14-7-15-31-2)26(30)25(22)29)18-8-6-11-20(16-18)33-19-9-4-3-5-10-19/h3-6,8-13,16,23,29H,7,14-15H2,1-2H3 |
InChI Key |
BLVFLOQHWJUULJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)C(=O)C2=C(C(=O)N(C2C3=CC(=CC=C3)OC4=CC=CC=C4)CCCOC)O |
Origin of Product |
United States |
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